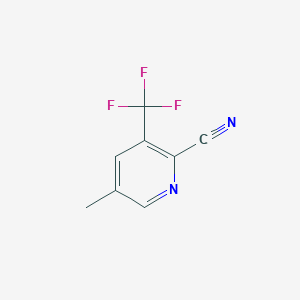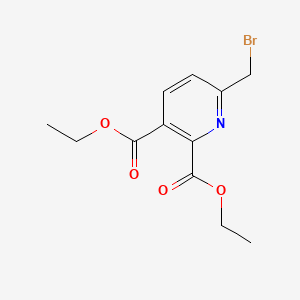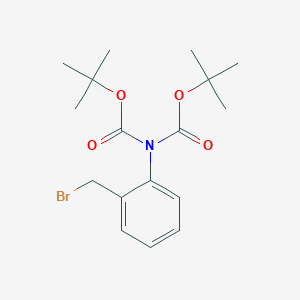![molecular formula C46H32N2O4 B13659929 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde is a complex organic compound with the molecular formula C40H28N2O4 and a molecular weight of 600.66 g/mol . This compound is characterized by the presence of multiple formyl groups attached to a biphenyl structure, making it a significant molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde typically involves multi-step organic reactions. One common method includes the use of formylation reactions where formyl groups are introduced to the biphenyl structure through electrophilic aromatic substitution . The reaction conditions often require the use of strong acids or bases as catalysts and are carried out under controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation processes using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
作用機序
The mechanism of action of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde involves its ability to act as an electrophile due to the presence of formyl groups. These groups can participate in various nucleophilic addition reactions, targeting electron-rich centers in other molecules. The compound’s structure allows it to interact with multiple molecular targets, including enzymes and receptors, potentially modulating their activity and influencing biochemical pathways .
類似化合物との比較
Similar Compounds
Para-Dimethylaminobenzaldehyde: Contains a formyl group and a dimethylamino group, used in Ehrlich’s reagent and Kovac’s reagent.
Tris(4-formylphenyl)amine: Contains three formyl groups attached to an amine, used as a catalyst in polymer synthesis.
Uniqueness
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde is unique due to its multiple formyl groups attached to a biphenyl structure, providing a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C46H32N2O4 |
|---|---|
分子量 |
676.8 g/mol |
IUPAC名 |
4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C46H32N2O4/c49-29-33-1-17-41(18-2-33)47(42-19-3-34(30-50)4-20-42)45-25-13-39(14-26-45)37-9-11-38(12-10-37)40-15-27-46(28-16-40)48(43-21-5-35(31-51)6-22-43)44-23-7-36(32-52)8-24-44/h1-32H |
InChIキー |
NMXHPLAAJSSURM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


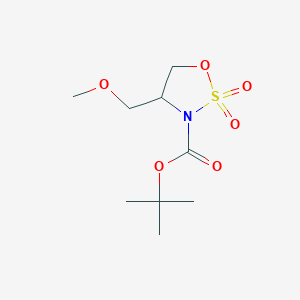
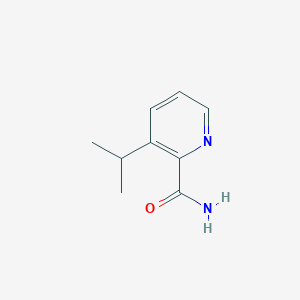

![8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13659860.png)
![Methyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13659875.png)

![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
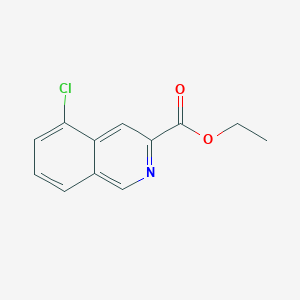
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13659904.png)
